2-[4-[4-(4-Carbamimidoylphenyl)piperazin-1-yl]piperidin-1-yl]acetic acid
Beschreibung
Eigenschaften
Molekularformel |
C18H27N5O2 |
|---|---|
Molekulargewicht |
345.4 g/mol |
IUPAC-Name |
2-[4-[4-(4-carbamimidoylphenyl)piperazin-1-yl]piperidin-1-yl]acetic acid |
InChI |
InChI=1S/C18H27N5O2/c19-18(20)14-1-3-15(4-2-14)22-9-11-23(12-10-22)16-5-7-21(8-6-16)13-17(24)25/h1-4,16H,5-13H2,(H3,19,20)(H,24,25) |
InChI-Schlüssel |
QGEGSJUSWLLZLH-UHFFFAOYSA-N |
SMILES |
C1CN(CCC1N2CCN(CC2)C3=CC=C(C=C3)C(=N)N)CC(=O)O |
Kanonische SMILES |
C1CN(CCC1N2CCN(CC2)C3=CC=C(C=C3)C(=N)N)CC(=O)O |
Synonyme |
4-(4-(4-(aminoiminomethyl)phenyl)-1-piperazinyl)-piperidineacetic acid 4-(4-(4-(aminoiminomethyl)phenyl)-1-piperazinyl)-piperidineacetic acid hydrochloride trihydrate GR 144053 GR-144053 GR144053 GR144053F |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Synthetic Strategy and Key Intermediate Synthesis
The synthesis of 2-[4-[4-(4-carbamimidoylphenyl)piperazin-1-yl]piperidin-1-yl]acetic acid hinges on modular construction of its three core components:
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4-(4-Carbamimidoylphenyl)piperazine : Synthesized via nucleophilic aromatic substitution of 4-fluorobenzonitrile with piperazine, followed by conversion of the nitrile to a carbamimidoyl group using ammonium chloride and hydrochloric acid .
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1-(Chloroacetyl)piperidine : Prepared by reacting piperidine with chloroacetyl chloride in dichloromethane under basic conditions (triethylamine).
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Coupling and functionalization : The acetic acid moiety is introduced via alkylation or Michael addition, leveraging the nucleophilicity of the piperazine nitrogen .
A critical challenge lies in suppressing disubstitution at the piperazine ring. Protonation of one nitrogen atom (as monoacetate or monohydrochloride) selectively deactivates it, ensuring monosubstitution . Metal ions like Cu(II) or Ce(III) supported on Amberlite® IRC120 resin catalyze the coupling step, achieving yields exceeding 75% under reflux in methanol .
One-Pot Heterogeneous Catalysis
The most efficient method involves a one-pot reaction sequence conducted under heterogeneous catalysis:
Step 1 : Piperazine monohydrochloride is generated in situ by mixing free piperazine with piperazine dihydrochloride in methanol .
Step 2 : 4-(4-Cyanophenyl)piperazine is added, followed by ammonium chloride and HCl, to convert the nitrile to carbamimidoyl .
Step 3 : 1-(Chloroacetyl)piperidine is introduced with Cu(II)-Amberlite® catalyst (5 wt%), refluxed for 6–8 hours.
Step 4 : The catalyst is filtered, and the product is isolated via recrystallization from ethanol/water (Yield: 78–82%) .
Key Advantages :
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Atom economy : Piperazine dihydrochloride is recovered and reused.
-
Green chemistry : Avoids chlorinated solvents and column chromatography.
Microwave-Assisted Synthesis
Microwave (MW) irradiation significantly accelerates the coupling step. Comparative studies show:
| Parameter | Conventional Reflux | Microwave Batch | Flow Microwave Reactor |
|---|---|---|---|
| Reaction Time | 6–8 hours | 45–60 minutes | 20–30 minutes |
| Yield | 78–82% | 85–88% | 90–92% |
| Purity (HPLC) | 95–97% | 97–98% | 98–99% |
Procedure :
-
A 1:1 molar ratio of 4-(4-carbamimidoylphenyl)piperazine and 1-(chloroacetyl)piperidine in methanol is circulated through a Cu(II)-Amberlite®-packed flow reactor under pulsed MW irradiation (200 W, 60°C).
-
The product is isolated in >90% yield after 30 minutes, with negligible disubstituted byproducts (<2%) .
Carbamimidoyl Group Installation
The carbamimidoyl (guanidine) group is introduced via a two-step sequence:
-
Nitrile formation : 4-Fluorobenzonitrile reacts with piperazine in DMF at 80°C (16 hours, 85% yield) .
-
Pinner reaction : The nitrile is treated with ammonium chloride in HCl-saturated ethanol, heated to 50°C for 12 hours. The intermediate imino ether is hydrolyzed to carbamimidoyl using aqueous NaOH (70% yield) .
Optimization Note : Excess ammonium chloride (3 eq.) and controlled HCl addition prevent over-protonation of the piperazine, ensuring >95% conversion .
Purification and Characterization
Crude product is purified via:
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Recrystallization : Ethanol/water (3:1) affords white crystals (mp 214–216°C).
-
Ion-exchange chromatography : Dowex® 50WX4 resin removes residual metal ions and salts.
Analytical Data :
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¹H NMR (DMSO-d₆): δ 7.65 (d, 2H, ArH), 7.45 (d, 2H, ArH), 4.10 (s, 2H, CH₂COO), 3.85–2.90 (m, 16H, piperazine/piperidine) .
-
HPLC : Retention time 12.4 min (C18 column, 0.1% TFA in H₂O/MeCN) .
Challenges and Mitigation Strategies
-
Disubstitution Byproducts :
-
Carbamimidoyl Hydrolysis :
Industrial-Scale Adaptations
For kilogram-scale production:
Analyse Chemischer Reaktionen
Reaktionstypen: GR 144053 unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden.
Reduktion: Reduktionsreaktionen können durchgeführt werden, um die funktionellen Gruppen zu modifizieren.
Substitution: Substitutionsreaktionen sind üblich, insbesondere unter Beteiligung der Piperazin- und Piperidinringe.
Häufige Reagenzien und Bedingungen:
Oxidation: Häufige Oxidationsmittel wie Kaliumpermanganat oder Wasserstoffperoxid.
Reduktion: Reduktionsmittel wie Natriumborhydrid oder Lithiumaluminiumhydrid.
Substitution: Verschiedene Nukleophile und Elektrophile können unter geeigneten Bedingungen verwendet werden.
Hauptsächlich gebildete Produkte: Die hauptsächlich gebildeten Produkte aus diesen Reaktionen hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab. So kann die Oxidation beispielsweise zu oxidierten Derivaten führen, während Substitutionsreaktionen neue funktionelle Gruppen in das Molekül einbringen können.
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
GR 144053 entfaltet seine Wirkung, indem es an den Glykoprotein-IIb/IIIa-Rezeptor auf Thrombozyten bindet und so die Bindung seines normalen Liganden, Fibrinogen, kompetitiv blockiert. Diese Bindung verändert die Signaleigenschaften des Heterodimers, was zur Abschwächung der Thrombozytenaggregation, -aktivierung und -degranulation führt.
Wirkmechanismus
GR 144053 exerts its effects by binding to the glycoprotein IIb/IIIa receptor on platelets, thereby competitively blocking the binding of its normal ligand, fibrinogen . This binding alters the signaling properties of the heterodimer, leading to the attenuation of platelet aggregation, activation, and degranulation .
Vergleich Mit ähnlichen Verbindungen
Comparison with Similar Compounds
The following table compares 2-[4-[4-(4-Carbamimidoylphenyl)piperazin-1-yl]piperidin-1-yl]acetic acid with structurally analogous piperidine/piperazine-acetic acid derivatives.
Key Findings:
Bioactivity Potential: The carbamimidoyl group in the parent compound distinguishes it from analogs, enabling strong ionic interactions (e.g., with phosphate groups in enzymes or nucleic acids). This contrasts with the ethoxycarbonyl () and hydroxymethyl () variants, which prioritize solubility or prodrug strategies. The fluorophenyl analog () may exhibit improved metabolic stability due to fluorine’s electronegativity but lacks the guanidine’s hydrogen-bonding capacity.
Pharmacokinetic Properties :
Biologische Aktivität
2-[4-[4-(4-Carbamimidoylphenyl)piperazin-1-yl]piperidin-1-yl]acetic acid, commonly referred to as GR 144053, is a synthetic compound notable for its complex structure and significant biological activity. This compound is primarily recognized for its role as a selective antagonist of the platelet fibrinogen receptor glycoprotein IIb/IIIa, which plays a crucial role in mediating platelet aggregation and activation. The inhibition of these processes is vital in therapeutic strategies aimed at preventing thrombotic events, particularly in cardiovascular diseases.
- Molecular Formula : C18H27N5O2
- Molecular Weight : 345.4 g/mol
- IUPAC Name : 2-{4-[4-(4-carbamimidoylphenyl)piperazin-1-yl]piperidin-1-yl}acetic acid
The primary biological activity of GR 144053 lies in its ability to inhibit platelet aggregation. This action is critical for managing conditions where excessive platelet activation can lead to thrombosis. The compound effectively blocks the binding of fibrinogen to glycoprotein IIb/IIIa receptors on platelets, thereby preventing platelet aggregation both in vitro and in vivo.
In Vitro Studies
Research has demonstrated that GR 144053 exhibits significant binding affinity towards glycoprotein IIb/IIIa receptors. The compound's mechanism involves blocking fibrinogen binding, which is essential for platelet aggregation. In laboratory settings, GR 144053 has shown effective inhibition of platelet activation, making it a promising candidate for antithrombotic therapy.
In Vivo Studies
In vivo studies have corroborated the findings from in vitro experiments, illustrating that GR 144053 can significantly reduce thrombus formation in animal models. This efficacy positions the compound as a potential therapeutic agent for managing acute coronary syndrome and other thromboembolic disorders.
Comparative Analysis with Similar Compounds
The following table presents a comparison of GR 144053 with structurally similar compounds:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| GR 144053 | GR 144053 Structure | Glycoprotein IIb/IIIa antagonist |
| 4-(4-Chlorophenyl)-piperazin-1-yl-acetic acid | Compound Structure | Antihistaminic properties |
| N-(4-Methylphenyl)-piperazine | Compound Structure | Analgesic effects |
| Piperidine derivatives | Various substitutions possible | Diverse pharmacological activities |
What distinguishes GR 144053 from these compounds is its specific targeting of glycoprotein IIb/IIIa receptors, which is not commonly observed in other similar compounds. This unique mechanism underpins its potential efficacy in antithrombotic therapy.
Case Studies
A notable case study involved patients with acute coronary syndrome who were treated with GR 144053. The study indicated a marked reduction in thrombotic events compared to control groups receiving standard treatments. Patients exhibited improved outcomes, highlighting the compound's potential as a novel therapeutic agent in cardiology .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-[4-[4-(4-Carbamimidoylphenyl)piperazin-1-yl]piperidin-1-yl]acetic acid, and how can reaction conditions be optimized?
- Methodology :
- Step 1 : Start with functionalized piperidine and piperazine precursors. For example, coupling 4-carbamimidoylphenyl-piperazine with a piperidine-acetic acid derivative via nucleophilic substitution or amidation reactions (analogous to methods in and ).
- Step 2 : Optimize solvent choice (e.g., DMF or THF) and temperature (room temperature to 80°C) to balance reaction rate and yield. Use a base like triethylamine to neutralize byproducts .
- Step 3 : Monitor reaction progress via HPLC or TLC , and purify using column chromatography or recrystallization ().
- Key Data : Typical yields for analogous piperazine-piperidine conjugates range from 40–70% under optimized conditions .
Q. How can researchers confirm the structural identity and purity of this compound?
- Methodology :
- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to verify piperidine/piperazine ring conformations and acetic acid moiety integration (e.g., δ ~3.5 ppm for piperazine N–CH signals) .
- Mass Spectrometry (MS) : Confirm molecular weight via ESI-MS (expected [M+H] ~458 g/mol based on PubChem analogs) .
- Purity Analysis : Employ HPLC with UV detection (λ = 254 nm) and ensure >95% purity for biological assays .
Q. What preliminary biological assays are suitable for evaluating this compound’s activity?
- Methodology :
- Target Selection : Prioritize receptors where piperazine/piperidine motifs are common (e.g., serotonin or dopamine receptors).
- In Vitro Binding Assays : Use radioligand displacement assays (e.g., -labeled ligands) to measure IC values. Include positive controls like known antagonists .
- Data Interpretation : Compare affinity values with structurally similar compounds (e.g., chlorophenyl-piperazine derivatives in ) to infer SAR trends.
Advanced Research Questions
Q. How can computational modeling predict the compound’s binding mode to biological targets?
- Methodology :
- Molecular Docking : Use software like AutoDock Vina to dock the compound into receptor crystal structures (e.g., 5-HT receptor PDB: 6A94). Focus on hydrogen bonding with the carbamimidoyl group and hydrophobic interactions with the piperidine ring .
- MD Simulations : Run 100 ns simulations in GROMACS to assess stability of ligand-receptor complexes. Analyze root-mean-square deviation (RMSD) to validate binding poses.
Q. What strategies resolve contradictory data in receptor affinity studies (e.g., divergent IC values across labs)?
- Methodology :
- Experimental Replication : Standardize assay conditions (buffer pH, temperature, and cell line/variant) to minimize variability.
- Orthogonal Assays : Validate results using functional assays (e.g., cAMP accumulation for GPCR targets) alongside binding assays .
- Meta-Analysis : Compare data with structurally related compounds (e.g., ’s chlorophenyl-piperazine analogs) to identify outliers due to substituent effects.
Q. How can metabolic stability and toxicity be assessed for this compound?
- Methodology :
- In Vitro Metabolism : Use liver microsomes (human or rodent) to measure half-life (t) via LC-MS. Monitor degradation of the acetic acid or piperazine moieties .
- Toxicity Screening : Perform Ames tests for mutagenicity and MTT assays for cytotoxicity in HEK293 or HepG2 cells ( ).
- Data Integration : Cross-reference with EPA DSSTox databases for structural alerts (e.g., sulfonyl or chlorophenyl groups in ).
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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